Iron tribromide

Overview

Description

Iron tribromide is a chemical compound that has been studied in various contexts, particularly in the field of organic synthesis and coordination chemistry. While the provided papers do not directly describe this compound, they offer insights into the behavior of iron halides and related compounds, which can be extrapolated to understand this compound's characteristics.

Synthesis Analysis

The synthesis of iron(II) and iron(III) complexes can involve various methods, including the reaction of iron metal with halides or halide salts. For instance, the synthesis of anhydrous iron(II) triflate is achieved by reacting finely divided iron metal with triflic acid in acetonitrile . This method could potentially be adapted for the synthesis of this compound by using bromine or a bromide salt instead of triflic acid.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from studies on similar iron halides. For example, the structure of iron trichloride has been determined by gas-phase electron diffraction, revealing a thermal-average bond length and providing insights into its vibrational and thermodynamic properties . These findings suggest that this compound would also exhibit a molecular structure with iron bonded to three bromine atoms, potentially forming monomeric or polymeric species depending on the conditions.

Chemical Reactions Analysis

Iron halides, including this compound, are likely to participate in various chemical reactions due to their reactivity. Iron(II) bromide, for example, catalyzes tandem reactions of aryl azides, transforming them into indoles through a C-H bond amination and [1,2]-shift reaction . This indicates that this compound could also act as a catalyst in organic synthesis, promoting similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from the behavior of other iron halides. The stability of iron trihalides decreases from fluoride to iodide, with bromide and iodide not being able to evaporate without decomposition . This suggests that this compound would also be relatively unstable upon heating. Additionally, the complex formation of iron(III) bromide in a space-demanding solvent has been studied, revealing that iron(III) forms medium-strength bromide complexes . This could imply that this compound may form complexes with various ligands, potentially leading to a range of coordination geometries and electronic structures.

Scientific Research Applications

Inhibitory Effect on Cell Proliferation

Iron tribromide, as a trivalent iron compound, has been investigated for its effects on human aortic smooth muscle cell proliferation. Studies have found that it inhibits proliferation in a concentration-dependent manner. This inhibition may be attributed to reduced expression of proliferating cell nuclear antigen (PCNA) and increased expression of p53, a protein involved in cell cycle regulation (Wu et al., 2013).

Surface Engineering of Nanoparticles

This compound's potential applications extend to the field of nanotechnology, especially in surface engineering of iron oxide nanoparticles. These nanoparticles have numerous biomedical applications, such as magnetic resonance imaging contrast enhancement and drug delivery. Surface coatings of nanoparticles are crucial for their biocompatibility and functionality (Gupta & Gupta, 2005).

Bromide Oxidation Studies

Research involving bromide oxidation on platinum electrodes has observed the formation of tribromide, indicating the potential of this compound in electrochemical applications. This could open avenues for its use in various electrochemical processes and sensors (Scherson & Xu, 2013).

Structure and Formation in Solvents

This compound has been studied in different solvents, such as N,N′-dimethylpropyleneurea (DMPU), to understand its complex formation and structure. These studies provide insights into its behavior in various chemical environments, which is essential for its application in chemical synthesis and material science (Lundberg et al., 2007).

Catalysis in Pharmaceutical Applications

This compound shows potential in pharmaceutical applications, particularly in catalyzing the tritiation of pharmaceuticals. This process is crucial for understanding drug metabolism and toxicity in drug development (Yu et al., 2016).

Iron Metabolism Studies

Studies on iron metabolism have highlighted the importance of iron in biology, where compounds like this compound can be utilized to understand iron allocation in tissues and its role in diseases (Hentze, Muckenthaler, & Andrews, 2004).

Mechanism of Action

Iron (III) Bromide, also known as Ferric Bromide or Iron Tribromide, is a red-brown, odorless compound with the formula FeBr3 . It plays a significant role in various chemical reactions, particularly in the field of organic chemistry .

Target of Action

Iron (III) Bromide primarily targets aromatic compounds . It acts as a Lewis acid catalyst in the halogenation of these compounds .

Mode of Action

Iron (III) Bromide interacts with its targets by acting as a Lewis acid catalyst . In the presence of iron powder, the bromine atom may be directed to specific regions of the aromatic compound . Iron (III) Bromide plays a significant role in releasing steric hindrance or lowering the activation energy of the rearrangement .

Biochemical Pathways

Iron (III) Bromide is involved in the bromination mechanism of certain compounds . For instance, it can regioselectively afford mono-, di-, tri-, and tetra-bromopyrenes . The intermediate bromopyrene derivatives can be isolated and confirmed by various spectroscopic methods .

Pharmacokinetics

Like other iron compounds, it is expected to interact with the body’s iron metabolism pathways .

Result of Action

The result of Iron (III) Bromide’s action is the halogenation of aromatic compounds . This process can lead to the formation of various brominated derivatives .

Action Environment

The action of Iron (III) Bromide can be influenced by environmental factors such as temperature and the presence of other reactants . For instance, above 200°C, Iron (III) Bromide decomposes to ferrous bromide . Furthermore, the presence of iron powder can influence the direction of the bromine atom during the bromination process .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Iron (III) Bromide plays a vital role in various industries, demonstrating its broad utility. This compound serves as a powerful Lewis acid and finds extensive use in organic chemistry for bromination reactions . Furthermore, it’s used as a catalyst in the synthesis of amine compounds . Iron (III) Bromide interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions.

Cellular Effects

Iron complexes, which Iron (III) Bromide can form, have shown cytotoxicity against certain human cancer cells . These complexes can bind to DNA and promote DNA cleavage, leading to cell death

Molecular Mechanism

Iron (III) Bromide can act as a Lewis acid catalyst in the halogenation of aromatic compounds . It can also be used as an oxidant in organic chemistry, for example, in the conversion of alcohols to ketones . The exact molecular mechanisms of these reactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are complex and depend on the specific reaction conditions.

Transport and Distribution

It’s soluble in water, ethanol, and acetone, which suggests it could be distributed through these solvents

properties

IUPAC Name |

iron(3+);tribromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEONEKOZSGPOFN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

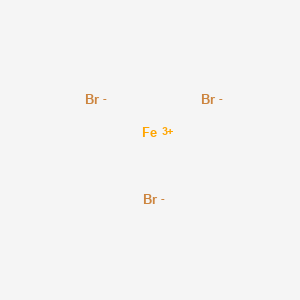

[Fe+3].[Br-].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeBr3, Br3Fe | |

| Record name | iron(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894107 | |

| Record name | Iron(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10031-26-2 | |

| Record name | Ferric bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron bromide (FeBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RDO128EH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of iron(III) bromide?

A1: Iron(III) bromide has the molecular formula FeBr3 and a molecular weight of 295.56 g/mol. []

Q2: What is the typical appearance of iron(III) bromide?

A2: Iron(III) bromide typically appears as dark red or black hexagonal, rhombic plates. []

Q3: What spectroscopic techniques are commonly used to characterize iron(III) bromide?

A3: Various spectroscopic techniques are employed to characterize iron(III) bromide, including UV-Vis spectroscopy, FTIR spectroscopy, Raman spectroscopy, and Mössbauer spectroscopy. [, ]

Q4: What does the crystal structure of iron(III) bromide reveal?

A4: Single-crystal X-ray diffraction studies confirm that iron(III) bromide adopts the rhombohedral BiI3-type structure with space group R-3. []

Q5: Is iron(III) bromide sensitive to air and moisture?

A5: Yes, iron(III) bromide is hygroscopic, meaning it readily absorbs moisture from the air. It can also lose bromine upon exposure to air and light. []

Q6: How should iron(III) bromide be stored?

A6: Due to its sensitivity, iron(III) bromide should be stored in a cool, dry place, in a tightly sealed container, and protected from light. Preferably, it should be kept under an inert, dry atmosphere. []

Q7: What happens when iron(III) bromide is heated under vacuum?

A7: Heating iron(III) bromide between 122–130 °C under vacuum leads to the evolution of bromine gas, leaving behind iron(II) bromide (FeBr2). []

Q8: What are some notable catalytic applications of iron(III) bromide?

A8: Iron(III) bromide is recognized as a catalyst in various organic reactions, including:

- Oxidation Reactions: It can act as an oxidizing agent for alcohols, sulfides, aromatic alkynes, and allyltin compounds. []

- Bromination Reactions: Iron(III) bromide serves as a Lewis acid catalyst in both electrophilic and radical bromination reactions of aromatic compounds. [, , ]

- Halogen Exchange Reactions: It facilitates the conversion of alkyl chlorides to bromides using hydrogen bromide. []

- Addition Reactions: Iron(III) bromide promotes the addition of benzylic alcohols to aromatic alkynes, yielding alkenyl halides with high regio- and stereoselectivity. []

Q9: How does iron(III) bromide participate in atom transfer radical polymerization (ATRP)?

A9: Iron(III) bromide plays a crucial role in iron-catalyzed ATRP, where it acts as both a catalyst and an initiator. It participates in the reversible activation and deactivation of alkyl halides, enabling controlled radical polymerization. [, , ]

Q10: What are the advantages of using iron(III) bromide in ATRP compared to other catalysts?

A10: Iron(III) bromide offers several advantages in ATRP, including its low cost, relatively low toxicity, and environmental friendliness compared to traditional copper-based catalysts. It has been successfully used to polymerize various monomers, including styrene and methacrylates, with good control over molecular weight and dispersity. [, ]

Q11: Have computational methods been applied to study iron(III) bromide and its reactions?

A11: Yes, computational chemistry, including density functional theory (DFT) calculations, has been utilized to investigate the mechanism of iron(III) bromide-catalyzed reactions, such as the bromination of pyrene derivatives. [] These calculations provide insights into reaction pathways, transition states, and the influence of iron(III) bromide on regioselectivity.

Q12: Does changing the halide from bromide to chloride in iron(III) halide affect its reactivity?

A12: Yes, replacing bromide with chloride in iron(III) halide can lead to differences in reactivity. While both iron(III) bromide and iron(III) chloride are Lewis acids, their catalytic activity can differ depending on the specific reaction. [, ] For instance, in the synthesis of alkenyl halides via the addition of benzylic alcohols to alkynes, iron(III) bromide generally provides better yields and stereoselectivity compared to iron(III) chloride. []

Q13: Are there strategies to improve the stability of iron(III) bromide?

A13: While iron(III) bromide is inherently sensitive to moisture and air, handling it under an inert atmosphere and storing it in a dry environment can enhance its stability.

Q14: What safety precautions should be taken when handling iron(III) bromide?

A14: Iron(III) bromide is corrosive and can cause eye and skin irritation. Inhalation or ingestion may be fatal. [] It's crucial to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)

![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)

![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)